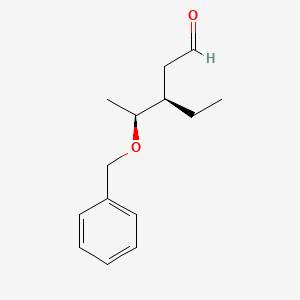
(3R,4S)-4-(Benzyloxy)-3-ethylpentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-4-(Benzyloxy)-3-ethylpentanal is an organic compound with a specific stereochemistry, characterized by the presence of a benzyloxy group and an ethyl group attached to a pentanal backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-(Benzyloxy)-3-ethylpentanal can be achieved through several synthetic routes. One common method involves the use of asymmetric synthesis to ensure the correct stereochemistry. The starting materials typically include a suitable aldehyde and a benzyloxy-protected alcohol. The reaction conditions often involve the use of a chiral catalyst to induce the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product with high enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-4-(Benzyloxy)-3-ethylpentanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: The major product is (3R,4S)-4-(Benzyloxy)-3-ethylpentanoic acid.
Reduction: The major product is (3R,4S)-4-(Benzyloxy)-3-ethylpentanol.
Substitution: The products depend on the substituent introduced, such as (3R,4S)-4-(Benzyloxy)-3-ethylpentyl halide.
Applications De Recherche Scientifique
(3R,4S)-4-(Benzyloxy)-3-ethylpentanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3R,4S)-4-(Benzyloxy)-3-ethylpentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The benzyloxy group may also play a role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,4S)-4-(Benzyloxy)-3-methylpentanal
- (3R,4S)-4-(Benzyloxy)-3-ethylhexanal
- (3R,4S)-4-(Benzyloxy)-3-ethylbutanal
Uniqueness
(3R,4S)-4-(Benzyloxy)-3-ethylpentanal is unique due to its specific stereochemistry and the presence of both a benzyloxy group and an ethyl group
Propriétés
Numéro CAS |
917871-19-3 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
(3R,4S)-3-ethyl-4-phenylmethoxypentanal |
InChI |
InChI=1S/C14H20O2/c1-3-14(9-10-15)12(2)16-11-13-7-5-4-6-8-13/h4-8,10,12,14H,3,9,11H2,1-2H3/t12-,14+/m0/s1 |
Clé InChI |
AVMCMUOFPIPMKJ-GXTWGEPZSA-N |
SMILES isomérique |
CC[C@H](CC=O)[C@H](C)OCC1=CC=CC=C1 |
SMILES canonique |
CCC(CC=O)C(C)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-[(4-Methoxyphenyl)methoxy]pyridin-2(1H)-ylidene}-1-nitrosomethanamine](/img/structure/B12613117.png)
![3-([1,1'-Biphenyl]-4-yl)but-2-enal](/img/structure/B12613118.png)
![2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B12613121.png)
![2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12613131.png)
![(3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B12613132.png)
![(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid](/img/structure/B12613136.png)
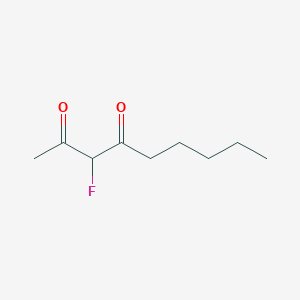
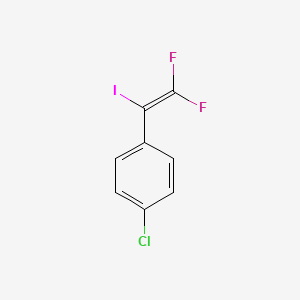

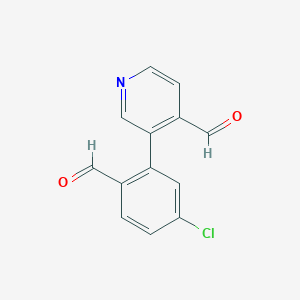
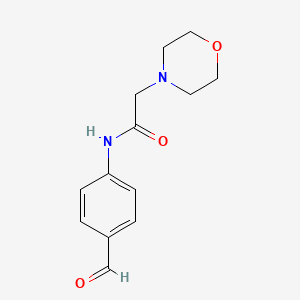
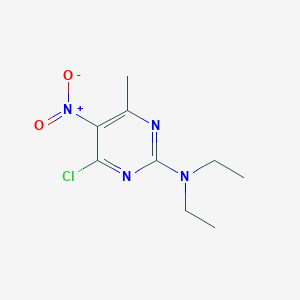
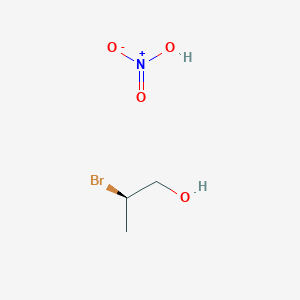
![2,4,6-Tris(2,2',5,6'-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12613190.png)
